N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Description
N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a cyclopropyl-hydroxypropyl amine side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety confers conformational rigidity .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c14-13(15,16)10-3-5-11(6-4-10)21(19,20)17-8-7-12(18)9-1-2-9/h3-6,9,12,17-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTYLZXFUTMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a trifluoromethyl-substituted benzene ring, along with a cyclopropyl and hydroxypropyl moiety. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and biological activity of the compound.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Sulfonamide : The reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base like triethylamine.
- Purification : The product is purified using recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is common in many sulfonamides, which are known for their antibacterial properties.
- Receptor Modulation : The compound can interact with various receptors, potentially modulating signaling pathways involved in disease processes.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antimicrobial Activity : Similar to other sulfonamides, it may possess antibacterial properties by inhibiting bacterial folate synthesis.
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activity through modulation of cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study 1 | Investigated enzyme inhibition; showed IC50 values indicating moderate potency against specific targets. |
| Study 2 | Assessed anti-inflammatory effects; demonstrated reduced cytokine levels in vitro. |
| Study 3 | Evaluated antimicrobial activity; found effective against Gram-positive bacteria at low concentrations. |
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The compound’s closest analogs from the evidence include sulfonamides and carboxamides with trifluoromethyl groups, heterocyclic systems, and diverse amine side chains. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, similar to pentafluoroethyl-substituted pyrazoles in .
- Metabolic Stability: Fluorinated aromatic systems (e.g., chromenones in ) resist oxidative metabolism, a feature shared with the target compound’s CF₃ group .
- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to purely hydrocarbon-substituted analogs (e.g., N-cyclopropyl carboxamides in ) .
Research Findings and Data Tables
Q & A
Q. What are the recommended synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzene-1-sulfonamide, and which analytical techniques are critical for confirming its purity and structure?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with sulfonylation of the amine precursor followed by cyclopropane ring formation. Key steps include:
- Sulfonylation : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled pH (8–9) and low temperature (0–5°C) to prevent hydrolysis .
- Cyclopropane introduction : Using transition-metal catalysts (e.g., Cu or Pd) for stereoselective cyclopropanation of allylic alcohols or alkenes .
Analytical Techniques : - HPLC : Monitor reaction progress and quantify impurities (>98% purity threshold) .
- NMR Spectroscopy : Confirm structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm, sulfonamide -SO2NH- resonance) .
Advanced Question
Q. How can researchers optimize the yield of this sulfonamide when dealing with sensitive intermediates like cyclopropyl groups?
Methodological Answer:
- Temperature Control : Maintain sub-ambient temperatures during cyclopropane formation to avoid ring-opening side reactions .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during sulfonylation, followed by mild deprotection (e.g., TBAF) .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) with chiral ligands to enhance enantioselectivity in cyclopropane synthesis .
Basic Question
Q. What spectroscopic methods are most effective for characterizing this sulfonamide, and what key spectral signatures should be anticipated?
Methodological Answer:
- FT-IR : Detect sulfonamide S=O asymmetric/symmetric stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
- ¹³C NMR : Identify trifluoromethyl carbons (δ 120–125 ppm, quartet due to J-CF3 coupling) and cyclopropyl carbons (δ 10–20 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₅F₃NO₃S) with <2 ppm error .
Advanced Question
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess trifluoromethyl group interactions with hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon cyclopropyl modification .
Basic Question
Q. Which in vitro assays are appropriate for initial evaluation of the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using stopped-flow CO₂ hydration .
- Cell Viability Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., HCT-116) with controls for solvent effects (DMSO ≤0.1%) .
Advanced Question
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
Methodological Answer:
- Modular Synthesis : Prepare analogs with varied substituents (e.g., replacing cyclopropyl with bicyclo[1.1.1]pentane) to probe steric effects .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate trifluoromethyl position with inhibitory potency .
- Pharmacophore Mapping : Identify essential hydrogen-bonding features (e.g., sulfonamide -NH and hydroxyl groups) .
Advanced Question
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in sulfonamide analogs?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated hydroxylation of cyclopropane) .
- Prodrug Design : Mask the hydroxyl group as an ester to improve bioavailability .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess tumor penetration vs. off-target accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
